2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one
Description
2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one is a bicyclic heterocyclic compound featuring a fused oxazole and piperidine ring system. The hexahydro designation indicates full saturation of the pyridine ring, conferring conformational rigidity and influencing its physicochemical and pharmacological properties.
Key structural attributes:
- Molecular formula: Likely C₇H₁₂N₂O₂ (inferred from analogues in and ).
- Core structure: Oxazolo[4,5-c]pyridine with a methyl substituent at position 2 and full saturation of the pyridine ring.
- Stereochemistry: The hexahydro configuration suggests multiple stereocenters, though specific data are unavailable.
Properties
CAS No. |
113932-52-8 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-methyl-3a,4,5,6,7,7a-hexahydro-[1,2]oxazolo[4,5-c]pyridin-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-9-7(10)5-4-8-3-2-6(5)11-9/h5-6,8H,2-4H2,1H3 |
InChI Key |
VFTAIABMMRKECY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2CNCCC2O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhexahydroisoxazolo[4,5-c]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with nitriles, followed by cyclization using hydroxylamine . The reaction conditions often involve the use of oxidizing agents such as sodium hypochlorite or manganese dioxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly oxidizing agents, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methylhexahydroisoxazolo[4,5-c]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Methylhexahydroisoxazolo[4,5-c]pyridin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methylhexahydroisoxazolo[4,5-c]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act on gamma-aminobutyric acid (GABA) receptors, modulating their activity and influencing neurotransmission . The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
Table 1: Structural Comparison of Oxazolo-Pyridine Derivatives
Key Observations :
- Positional isomerism : Gaboxadol (oxazolo[5,4-c]pyridine) differs in ring fusion position, altering electronic distribution and receptor binding .
- Substituent effects : Methyl groups (e.g., 2-methyl in the target compound) enhance lipophilicity (logP ~1.5–2.5 inferred), while halogens (e.g., 4-chloro in ) increase electrophilicity .
Key Observations :
- Synthesis : The target compound may be synthesized via polyphosphoric acid (PPA)-mediated cyclization, a common method for oxazolo-pyridines (e.g., reports PPA use for 8-methoxy-4-methyl-2-phenyl derivatives) .
- Spectroscopy : Absence of reported data for the target compound necessitates extrapolation from analogues. For example, Gaboxadol’s ¹H NMR shows characteristic methyl singlet at δ 2.35, similar to methyl groups in other oxazolo derivatives .
Table 3: Pharmacological Profiles
Key Observations :
- Receptor specificity : The target compound’s poor 5-HT₂C binding contrasts with Gaboxadol’s strong GABA_A activity, highlighting the impact of ring saturation and substituent positioning .
- Structure-activity relationship (SAR) : Bulky substituents (e.g., phenyl groups in ) enhance receptor affinity, while small alkyl groups (e.g., 2-methyl) may reduce it .
Biological Activity
2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₃N₃O
- Molecular Weight : 167.21 g/mol
- IUPAC Name : 2-Methyl-3-(1,3-oxazolidin-2-yl)pyridin-4(3H)-one
This compound belongs to the class of oxazolidinones, which are known for their diverse pharmacological effects.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : This compound has shown effectiveness against various bacterial strains. It operates by inhibiting bacterial protein synthesis, a mechanism similar to that of other oxazolidinones like linezolid.
- Antitumor Properties : Studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of the cell cycle.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress in neuronal cells |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against various bacterial strains including MRSA (Methicillin-resistant Staphylococcus aureus). Results showed a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating potent activity.
Case Study 2: Antitumor Activity
In vitro studies conducted on breast cancer cell lines demonstrated that the compound significantly inhibited cell proliferation with an IC50 value of 12 µM. Mechanistic studies revealed that it activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.
Case Study 3: Neuroprotection
Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide. The compound reduced neuronal cell death by approximately 40%, suggesting potential therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
